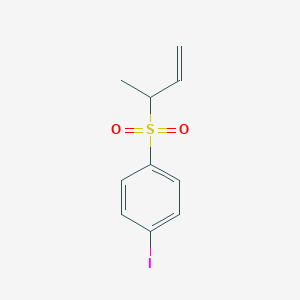
3,3'-Bis(1-methylpiperidin-2-yl)-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine is a complex organic compound featuring two piperidine rings attached to a bipyridine core Piperidine is a six-membered heterocycle containing one nitrogen atom, and bipyridine consists of two pyridine rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine derivatives.
Introduction of Piperidine Rings: The piperidine rings are introduced via nucleophilic substitution reactions. The nitrogen atoms in the piperidine rings can act as nucleophiles, attacking electrophilic centers on the bipyridine core.
Methylation: The final step involves the methylation of the piperidine rings to form the 1-methylpiperidin-2-yl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to a dihydrobipyridine.
Substitution: The piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine involves its ability to bind to specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The piperidine rings can interact with biological macromolecules, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: Lacks the piperidine rings and is a simpler ligand used in coordination chemistry.
4,4’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine: Similar structure but with different substitution patterns on the bipyridine core.
1,10-Phenanthroline: Another nitrogen-containing heterocycle used as a ligand in coordination chemistry.
Uniqueness
3,3’-Bis(1-methylpiperidin-2-yl)-2,2’-bipyridine is unique due to the presence of both piperidine and bipyridine moieties, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
89422-39-9 |
|---|---|
Molekularformel |
C22H30N4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
3-(1-methylpiperidin-2-yl)-2-[3-(1-methylpiperidin-2-yl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C22H30N4/c1-25-15-5-3-11-19(25)17-9-7-13-23-21(17)22-18(10-8-14-24-22)20-12-4-6-16-26(20)2/h7-10,13-14,19-20H,3-6,11-12,15-16H2,1-2H3 |
InChI-Schlüssel |
GJNQQRWYRXKHOO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1C2=C(N=CC=C2)C3=C(C=CC=N3)C4CCCCN4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


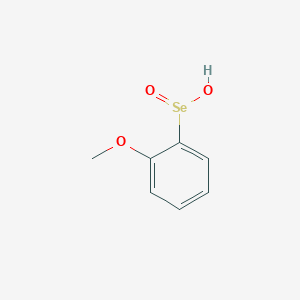

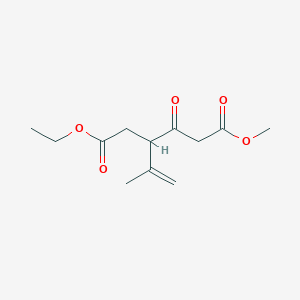
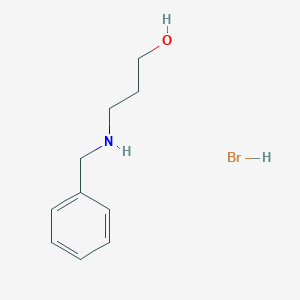
![5,5-Dibromobicyclo[2.1.1]hex-2-ene](/img/structure/B14399287.png)
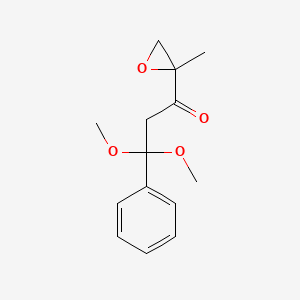
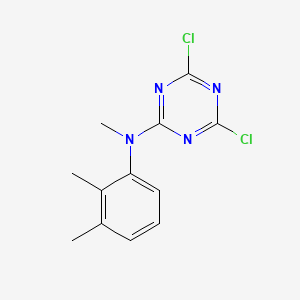


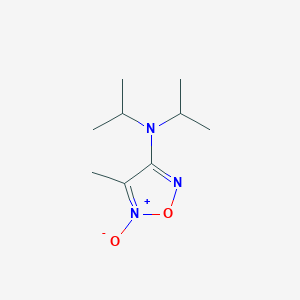

![1-[1,1-Bis(phenylsulfanyl)ethyl]cyclohex-2-en-1-ol](/img/structure/B14399335.png)
![2-[(Methanesulfonyl)methyl]-6-(trifluoromethyl)aniline](/img/structure/B14399343.png)
